2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one 2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20154651
InChI: InChI=1S/C7H12N2O2/c1-6-2-3-7(11)9(8-6)4-5-10/h10H,2-5H2,1H3
SMILES:
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol

2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one

CAS No.:

Cat. No.: VC20154651

Molecular Formula: C7H12N2O2

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one -

Specification

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
IUPAC Name 2-(2-hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3-one
Standard InChI InChI=1S/C7H12N2O2/c1-6-2-3-7(11)9(8-6)4-5-10/h10H,2-5H2,1H3
Standard InChI Key RSQJCCFLTFEFOL-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=O)CC1)CCO

Introduction

2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class. It features a pyridazine ring with a hydroxyl ethyl side chain and a methyl group at the 6-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Synthesis and Chemical Reactivity

The synthesis of 2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of appropriate hydrazines with carbonyl compounds under acidic or basic conditions. A common method includes the condensation of a substituted hydrazine with an α-ketoester followed by cyclization to form the pyridazinone ring.

Chemical Reactions

This compound can undergo various chemical transformations, such as:

  • Condensation Reactions: With aldehydes to form more complex derivatives.

  • Esterification and Etherification: Utilizing the hydroxyl group for further functionalization.

Biological Activities and Applications

Pyridazinone derivatives, including 2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one, have demonstrated a range of biological activities. These compounds are known for their potential as:

  • Anti-inflammatory Agents

  • Analgesics

  • Antitumor Agents.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUniqueness
6-Methylpyridazin-3(2H)-oneMethyl group at position 6Antitumor activityLacks hydroxyl side chain
4-(Hydroxyethyl)-6-methylpyridazin-3(2H)-oneHydroxyethyl at position 4Anti-inflammatory propertiesDifferent substitution pattern
3-Amino-6-methylpyridazin-4(1H)-oneAmino group at position 3Antimicrobial activityDifferent functional group leading to varied activity

The presence of both the hydroxyl group and the methyl substitution at specific positions distinguishes 2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one from other similar compounds, potentially enhancing its solubility and bioavailability while offering unique interaction profiles with biological targets.

Potential Applications

This compound has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new therapeutic agents targeting various diseases.

  • Agrochemicals: Due to its biological activity.

  • Materials Science: In developing novel polymers or coatings.

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